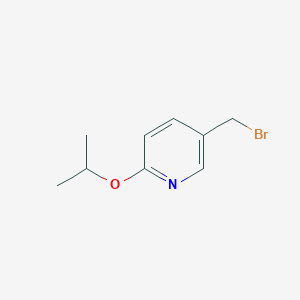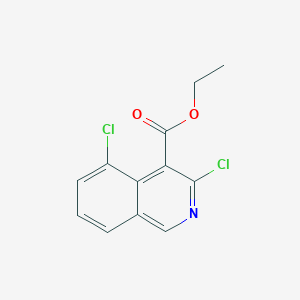
3-Bromo-4-chloro-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and hydroxyl functional groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-hydroxybenzamide typically involves multi-step reactions starting from benzene derivatives One common method includes the bromination and chlorination of hydroxybenzamide under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
科学的研究の応用
3-Bromo-4-chloro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-4-chloro-5-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
3-Bromo-4-chloro-5-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide.
3-Bromo-4-chloro-5-hydroxybenzyl alcohol: Features a hydroxyl group attached to the benzyl position.
Uniqueness
3-Bromo-4-chloro-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC名 |
3-bromo-4-chloro-5-hydroxybenzamide |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |
InChIキー |
SHYNKLXXIDECGM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)


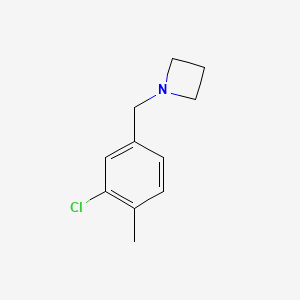
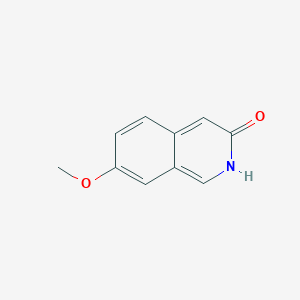
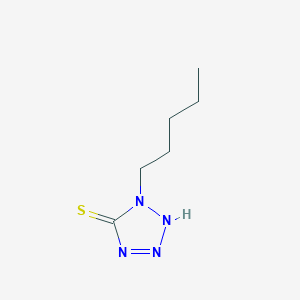
![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
